

# analytical methods for characterizing Tos-PEG4-CH2-Boc

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Compound of Interest		
Compound Name:	Tos-PEG4-CH2-Boc	
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Answering the user's request.## Application Notes and Protocols for the Analytical Characterization of Tos-PEG4-CH2-Boc

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Tos-PEG4-CH2-Boc** is a heterobifunctional, PEG-based linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex bioconjugates.[1][2] This linker features a tosyl (Tos) group, which is an excellent leaving group for nucleophilic substitution, and a tert-butyloxycarbonyl (Boc) protected amine, separated by a hydrophilic four-unit polyethylene glycol (PEG4) spacer.[2] The PEG spacer enhances solubility and can improve the pharmacokinetic properties of the final conjugate.[2]

Given its critical role in linking distinct molecular entities, rigorous analytical characterization of **Tos-PEG4-CH2-Boc** is essential to ensure its identity, purity, and stability, thereby guaranteeing the quality and reproducibility of the final synthesized molecules. These application notes provide a comprehensive overview and detailed protocols for the characterization of **Tos-PEG4-CH2-Boc** using Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

# **Physicochemical Properties**

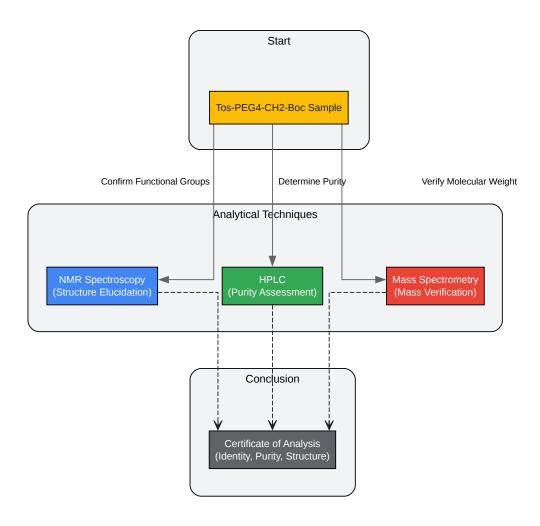
A summary of the key physicochemical properties of Tos-PEG4-CH2-Boc is presented below.

Property	Value	Reference(s)
CAS Number	169751-73-9	[1][3]
Molecular Formula	C21H34O9S	[1][3]
Molecular Weight	462.55 g/mol	[1][3]
Appearance	Colorless to light yellow liquid	[1][3]
Purity	≥95.0%	[3]
Solubility	Soluble in DMSO, Dichloromethane (DCM), Acetonitrile	[1]
Storage	Store at -20°C for long-term storage	[1]

# **Analytical Characterization Workflow**

A multi-faceted analytical approach is required for the comprehensive characterization of **Tos-PEG4-CH2-Boc**. The general workflow involves structural confirmation by NMR, purity assessment by HPLC, and molecular weight verification by Mass Spectrometry.





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Overall analytical workflow for the characterization of Tos-PEG4-CH2-Boc.

# Nuclear Magnetic Resonance (NMR) Spectroscopy Application Note

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of **Tos-PEG4-CH2-Boc**. <sup>1</sup>H NMR confirms the presence and connectivity of protons associated with the tosyl, PEG, and Boc moieties, while <sup>13</sup>C NMR verifies the carbon backbone. The integration of proton signals can also provide a quantitative measure of the molecule's purity.[4]

## Experimental Protocol: <sup>1</sup>H and <sup>13</sup>C NMR

- Sample Preparation: Dissolve 5-10 mg of **Tos-PEG4-CH2-Boc** in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl<sub>3</sub>) or DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.[4]
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition Parameters:
  - Pulse Sequence: Standard single-pulse (zg30).
  - Number of Scans: 16-64 (adjust for sample concentration).



- Relaxation Delay (d1): 1-5 seconds.
- Spectral Width: 0-12 ppm.
- 13C NMR Acquisition Parameters:
  - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
  - Number of Scans: 1024-4096 (or as needed for adequate signal-to-noise).
  - Relaxation Delay (d1): 2-5 seconds.
- Data Analysis: Process the spectra using appropriate software. Reference the residual solvent peak. Integrate <sup>1</sup>H NMR signals and compare chemical shifts to expected values.

Data Presentation: Expected NMR Data (in CDCl3)

Group	¹H NMR Chemical Shift (δ, ppm)	<sup>13</sup> C NMR Chemical Shift (δ, ppm)
Boc Group (-C(CH <sub>3</sub> ) <sub>3</sub> )	~1.45 (s, 9H)	~79.0, ~28.4
Tosyl Group (Ar-H)	~7.80 (d, 2H), ~7.35 (d, 2H)	~144.8, ~133.0, ~129.8, ~127.9
Tosyl Group (Ar-CH₃)	~2.45 (s, 3H)	~21.6
PEG Chain (-O-CH <sub>2</sub> -CH <sub>2</sub> -O-)	~3.60-3.75 (m, 12H)	~70.0-71.0
Tos-O-CH <sub>2</sub> -	~4.15 (t, 2H)	~69.2
-CH <sub>2</sub> -N-Boc	~3.40 (t, 2H)	~40.5

# High-Performance Liquid Chromatography (HPLC) Application Note

HPLC is the primary method for assessing the purity of **Tos-PEG4-CH2-Boc**. Reversed-Phase HPLC (RP-HPLC), which separates molecules based on hydrophobicity, is typically employed.[5][6] By analyzing the area percentage of the main peak in the chromatogram, the purity of the compound can be accurately determined.

### **Experimental Protocol: Reversed-Phase HPLC**

- Sample Preparation: Prepare a stock solution of **Tos-PEG4-CH2-Boc** in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Dilute this stock to a working concentration of 0.1-0.2 mg/mL with the initial mobile phase mixture.[4]
- Instrumentation: A standard HPLC system equipped with a UV detector.
- Chromatographic Conditions:
  - Column: C18 column (e.g., 4.6 x 150 mm, 5 μm).
  - Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
  - Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
  - Gradient: Start with a linear gradient (e.g., 30% B to 95% B over 15 minutes).
  - Flow Rate: 1.0 mL/min.
  - o Column Temperature: 25-30 °C.



- o Detection Wavelength: 220 nm and 254 nm.
- Injection Volume: 10 μL.
- Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the area of the main product peak by the total area of all peaks.

## **Data Presentation: Typical HPLC Results**

Parameter	Expected Result
Retention Time	Dependent on specific column and gradient, but should be a single major peak.
Purity	≥95% (as determined by peak area percentage).
Tailing Factor	0.9 - 1.5

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Inject -> Separate;
Separate -> Detect;
Detect -> Analyze;
}
```

Experimental workflow for HPLC purity analysis.

# Mass Spectrometry (MS) Application Note

Mass spectrometry is used to confirm the molecular weight of **Tos-PEG4-CH2-Boc**, providing definitive verification of its identity. Electrospray lonization (ESI) is the preferred method, as it is a soft ionization technique that typically keeps the molecule intact.[7] Analysis is often coupled with liquid chromatography (LC-MS) to provide mass information for the peaks observed in the HPLC chromatogram.[5]

### **Experimental Protocol: ESI-MS**

- Sample Preparation: Prepare a dilute solution of the sample (~10-50 μg/mL) in a solvent suitable for ESI, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.[4]
- · Instrumentation: An ESI Time-of-Flight (TOF) or Orbitrap mass spectrometer for accurate mass measurement.
- · MS Parameters:
  - o Ionization Mode: Positive ion mode is preferred to detect protonated or sodiated adducts.
  - $\circ~$  Mass Range: Scan from m/z 150 to 1000.
  - Capillary Voltage: ~3-4 kV.
  - Source Temperature: 100-150 °C.
- Data Analysis: Identify the peaks corresponding to the expected molecular ions ([M+H]+, [M+Na]+, [M+K]+). Compare the measured monoisotopic mass with the theoretical mass.

**Data Presentation: Expected Mass Spectrometry Data** 

Ion Adduct	Theoretical m/z	
[M+H]+	463.21	
[M+NH <sub>4</sub> ]+	480.24	
[M+Na]+	485.19	
[M+K]+	501.17	
Note: Theoretical m/z values are calculated for the monoisotopic mass.		



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